2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a useful research compound. Its molecular formula is C23H16ClNO3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
- The compound and its derivatives are explored in synthetic chemistry for carbon–carbon bond formation via intramolecular 1,4-dipolar cycloaddition, leading to the synthesis of chromeno[4,3-b]pyridin-2-ones. This process demonstrates the compound's utility in constructing complex heterocyclic structures (Potts, Dery, & Kullnig, 1987).
Antimicrobial and Antipathogenic Properties
- Thiourea derivatives of the compound have been synthesized and tested for their interaction with bacterial cells. These studies indicate significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of these derivatives as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Evaluation
- A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the queried compound, were synthesized and evaluated for anticancer activity against several cancer cell lines. The findings suggest moderate to excellent anticancer activities, with some derivatives outperforming the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Material Science
- The compound and its derivatives have been used in the synthesis of new materials, such as aromatic polyamides with photosensitive coumarin pendent groups. These materials exhibit good thermal properties and show potential for applications requiring materials with specific photoreactive properties (Nechifor, 2009).
Mechanism of Action
Target of Action
It is known that similar compounds, such as coumarin derivatives, have a wide range of biological activities and can interact with multiple targets .
Mode of Action
It is synthesized through the reaction of 7-amino-4-methyl-2h-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride
Biochemical Pathways
Coumarin derivatives, which are structurally similar, have been shown to affect various biological pathways, including antitumor, anti-hiv, antibacterial, antifungal, anti-inflammatory, and antioxidant pathways .
Result of Action
The in vitro anti-inflammatory activity of 2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has been evaluated, and the results indicated that it exhibited superior activity compared to the standard, ibuprofen
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-6-8-15(9-7-14)22-13-20(26)18-12-16(10-11-21(18)28-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNONGICWKKUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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